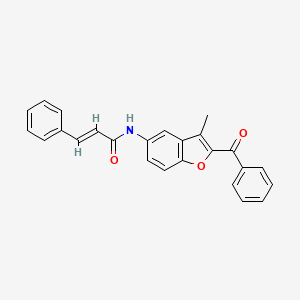

![molecular formula C24H18FNO4 B6544321 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929471-87-4](/img/structure/B6544321.png)

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (FMB) is a synthetic compound derived from benzofuran. It is a member of a class of compounds known as benzamide derivatives, which have been studied for their potential to interact with a variety of biological targets. FMB is of particular interest due to its ability to interact with multiple targets and its potential use in a variety of applications. In

科学的研究の応用

Organic Synthesis and Pharmaceuticals

Benzamides, including our compound of interest, continue to attract significant research attention. In the realm of organic synthesis, they serve as versatile building blocks for creating more complex molecules. Additionally, benzamides have found applications in pharmaceutical research. Researchers explore their potential as drug candidates due to their structural diversity and interactions with biological targets .

Biopolymers and Biochemistry

The compound’s unique structure makes it a valuable tool in biopolymers and biochemistry studies. Researchers investigate its interactions with proteins, nucleic acids, and other biomolecules. By understanding these interactions, scientists can design novel materials or optimize existing ones for various applications, such as drug delivery systems or tissue engineering .

Regioselective Suzuki Coupling

The compound can participate in regioselective Suzuki coupling reactions. This synthetic method allows researchers to selectively form carbon-carbon bonds at specific positions within a molecule. By using our compound as a reactant, scientists can access diverse chemical scaffolds for further exploration .

Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

In the field of medicinal chemistry, 17β-HSD1 inhibitors are of interest due to their potential in hormone-related disorders. Our compound’s structure suggests it could be explored as an inhibitor of this enzyme, which plays a role in steroid hormone metabolism. Such inhibitors may find applications in conditions like breast cancer, obesity, and metabolic syndrome .

Metabolite Detection in Cell Cultures

Researchers have used similar fluorinated compounds for detecting metabolites in cell cultures. Our compound’s fluorine substitution pattern makes it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. By studying metabolites, scientists gain insights into cellular processes and disease pathways .

Other Synthetic Applications

Beyond the specific fields mentioned, our compound’s fluorine substitution and benzamide moiety open up additional avenues. Researchers can explore its reactivity in various reactions, such as nucleophilic substitutions, acylations, and cyclizations. These synthetic studies contribute to the broader understanding of chemical transformations .

特性

IUPAC Name |

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTBHRBUDQFNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544251.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6544262.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544268.png)

![(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide](/img/structure/B6544269.png)

![2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544278.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B6544290.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B6544304.png)

![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544306.png)

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544310.png)

![(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide](/img/structure/B6544327.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544329.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544337.png)

![4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544343.png)